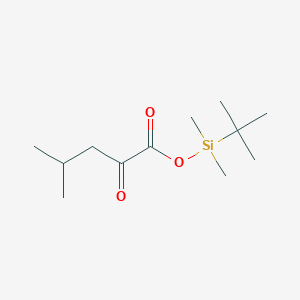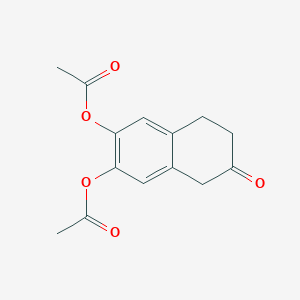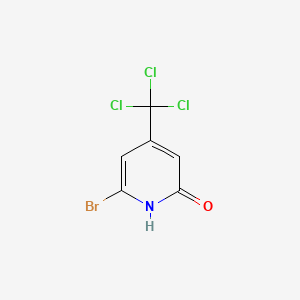
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a bromine atom at the 6th position and a trichloromethyl group at the 4th position on the pyridine ring, along with a ketone group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one typically involves the bromination of 4-(trichloromethyl)pyridin-2(1H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ketone group at the 2nd position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol), room temperature to reflux conditions.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), room temperature to elevated temperatures.
Major Products Formed
Substitution: Various substituted pyridinones depending on the nucleophile used.
Reduction: 6-Bromo-4-methylpyridin-2(1H)-one.
Oxidation: 6-Bromo-4-(trichloromethyl)pyridine-2-carboxylic acid.
科学研究应用
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications.
作用机制
The mechanism of action of 6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and trichloromethyl groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effects.
相似化合物的比较
Similar Compounds
6-Chloro-4-(trichloromethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.
4-(Trichloromethyl)pyridin-2(1H)-one: Lacks the halogen substitution at the 6th position.
Uniqueness
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the bromine and trichloromethyl groups can enhance its biological activity and specificity towards certain molecular targets.
属性
CAS 编号 |
91416-07-8 |
|---|---|
分子式 |
C6H3BrCl3NO |
分子量 |
291.4 g/mol |
IUPAC 名称 |
6-bromo-4-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrCl3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) |
InChI 键 |
ZMOVTNUIKBVMBE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(NC1=O)Br)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

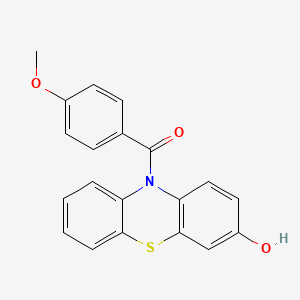
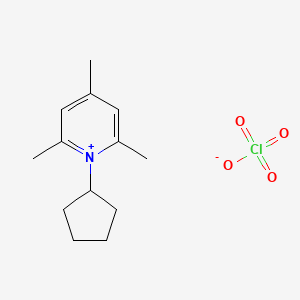

![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
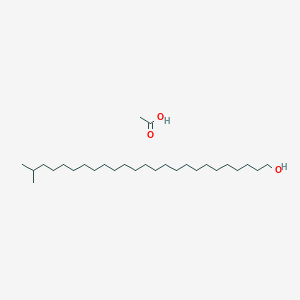
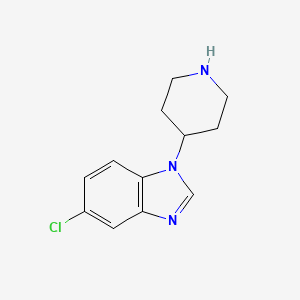
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
